Product packaging for Chlorthal(Cat. No.:CAS No. 2136-79-0)

Chlorthal

Cat. No.: B1668883
CAS No.: 2136-79-0
M. Wt: 303.9 g/mol
InChI Key: KZCBXHSWMMIEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Chlorthal Research

The research trajectory of this compound is marked by its initial development for agricultural purposes and its subsequent exploration for therapeutic applications.

This compound-dimethyl (B1668884) (DCPA), a dimethyl ester of tetrachloroterephthalic acid, was developed as a preemergent herbicide. wikipedia.org It was first registered for use in the United States in 1958 and marketed under trade names such as Dacthal. ca.govacep.org DCPA functions by inhibiting microtubule formation in exposed cells, leading to abnormal cell division and ultimately plant death. wikipedia.orgacep.org Its use was primarily for controlling annual grasses and certain broadleaved weeds in various crops and turf. ca.govacep.org

While this compound-dimethyl was established as an herbicide, the related compound chlorthalidone (B1668885), a sulfonamide diuretic, emerged as a significant focus in medical research. fishersci.figuidetopharmacology.org Chlorthalidone is classified as a thiazide-like diuretic and has been used for decades in the management of hypertension. guidetopharmacology.orgahajournals.org The research focus shifted towards understanding its diuretic properties and its impact on cardiovascular outcomes. frontiersin.org Early studies in the late 1950s and early 1960s demonstrated the hypotensive effects of thiazides and thiazide-like compounds, including chlorthalidone. frontiersin.org

Current Significance of this compound in Contemporary Research

In contemporary research, the focus on this compound primarily pertains to chlorthalidone and its therapeutic applications, particularly in cardiovascular disease management and in specific patient populations.

Chlorthalidone has been a cornerstone in research aimed at preventing cardiovascular diseases, largely due to its efficacy in lowering blood pressure. aafp.orgnih.gov Large-scale studies, such as the Systolic Hypertension in the Elderly Program (SHEP), demonstrated that chlorthalidone significantly reduced the incidence of stroke and major cardiovascular events in elderly patients with isolated systolic hypertension. frontiersin.orgaafp.org The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) also examined chlorthalidone's role, showing it was comparable to other antihypertensive drug classes in preventing coronary heart disease and that the incidence of heart failure was lower with chlorthalidone compared to some other classes. frontiersin.orgdroracle.ai

Recent research continues to compare the effectiveness of chlorthalidone with other diuretics, such as hydrochlorothiazide (B1673439), in preventing cardiovascular events. While some studies suggest chlorthalidone may offer better 24-hour blood pressure control due to its longer half-life and potentially have pleiotropic effects like inhibiting platelet aggregation, large comparative trials have shown no significant difference in major adverse cardiovascular outcomes or non-cancer deaths between the two drugs when typically prescribed. nih.govhcplive.comacpjournals.org However, some subgroup analyses in studies have indicated potential benefits of chlorthalidone in specific populations, such as those with a history of heart attack or stroke. heart.org

Here is a summary of findings from a meta-analysis comparing Chlorthalidone (CHLOR) and Hydrochlorothiazide (HCTZ) on cardiovascular outcomes:

OutcomeOdds Ratio (OR)95% Confidence Interval (CI)p-value
Myocardial Infarction0.80[0.56, 1.14]0.41
Heart Failure0.86[0.64, 1.14]0.05
Cardiovascular Events1.85[0.53, 6.44]0.34
Non-cancer-related death1.02[0.56, 1.85]0.45
Death from any cause1.95[0.52, 7.28]0.32
Stroke0.94[0.80, 1.10]0.45
Hospitalization for AKI1.38[0.40, 4.78]0.61
Hypokalemia2.10[1.15, 3.84]0.01

Data extracted from a meta-analysis of 6 articles with a cohort of 368,066 patients comparing chlorthalidone and hydrochlorothiazide for cardiovascular disease prevention. nih.govnih.gov

Research on chlorthalidone also extends to its application in specific patient populations. Studies have investigated its effectiveness in older adults and individuals with chronic kidney disease (CKD). nih.govresearchgate.net While some research suggests chlorthalidone is effective in lowering blood pressure in patients with advanced CKD, comparisons with hydrochlorothiazide in older adults with varying levels of kidney function have yielded mixed results regarding cardiovascular outcomes. nih.govresearchgate.netreassurance.in Some studies in older adults have indicated that chlorthalidone use was associated with a higher risk of eGFR decline and cardiovascular events compared to hydrochlorothiazide, although the excess risk of hypokalemia was attenuated in those with reduced kidney function. researchgate.netreassurance.in Further randomized clinical trials are suggested to provide more clarity on the comparative effectiveness in these populations. reassurance.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H2Cl4O4 B1668883 Chlorthal CAS No. 2136-79-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetrachloroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCBXHSWMMIEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3039400
Record name Chlorthal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3039400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlorthal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2136-79-0
Record name Chlorthal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2136-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorthal [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorthal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorthal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3039400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrachloroterephthalic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORTHAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96C2WU8832
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chlorthal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

343 - 345 °C
Record name Chlorthal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanistic Investigations of Chlorthal Action

Cellular and Molecular Mechanisms of Action

The primary mechanism of action for Chlorthalidone (B1668885) involves the inhibition of the sodium-chloride (Na+-Cl−) symporter, also known as the thiazide-sensitive Na+-Cl− cotransporter (NCC). wikipedia.orgnih.gov This transporter is located on the apical membrane of the cells in the distal convoluted tubule (DCT) of the nephron, a key site for renal salt reabsorption. nih.govsajaa.co.za The NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride from the tubular fluid back into the bloodstream. nih.gov

By binding to and inhibiting the NCC, Chlorthalidone blocks the reabsorption of Na+ and Cl− ions at this site. nih.govsajaa.co.za This action leads to an increase in the excretion of these ions, and consequently water, in the urine. The movement of sodium into the DCT cell via the NCC is driven by the low intracellular sodium concentration, which is maintained by the Na+/K+-ATPase pump on the basolateral membrane. sajaa.co.za By blocking the NCC, Chlorthalidone disrupts this entire process of transcellular salt transport in the DCT.

The diuretic effect of Chlorthalidone is a direct consequence of its influence on the osmotic gradient within the kidney. The kidney's ability to concentrate urine is dependent on the corticopapillary osmotic gradient, an increasing gradient of solute concentration from the cortex to the inner medulla. ditki.comyoutube.com This gradient allows for the passive reabsorption of water from the collecting ducts under the influence of antidiuretic hormone.

By inhibiting the Na+-Cl− symporter in the distal convoluted tubule, Chlorthalidone increases the concentration of solutes (primarily NaCl) in the tubular fluid. sajaa.co.za This retention of solutes within the tubule lumen reduces the osmotic driving force for water reabsorption. nih.govnih.gov As the tubular fluid with a higher solute concentration passes through the collecting ducts, less water moves out into the interstitium, resulting in a greater volume of water being excreted as urine. mdpi.com This alteration of the normal fluid distribution, preventing its reabsorption back into the systemic circulation, is central to its mechanism.

In addition to its primary action on the NCC, Chlorthalidone also functions as a potent inhibitor of carbonic anhydrase (CA) enzymes. acs.orgnih.gov It exhibits a strong inhibitory effect against several mammalian CA isoforms. nih.gov Carbonic anhydrase is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. lecturio.com In the proximal tubule of the nephron, this enzyme plays a crucial role in the reabsorption of sodium bicarbonate. lecturio.comwikipedia.org

Inhibition Constants (Ki) of Chlorthalidone against Human Carbonic Anhydrase (hCA) Isozymes
IsozymeInhibition Constant (Ki) in nM
hCA I980
hCA II138
hCA VB49
hCA VII89
hCA IX25
hCA XIII19

Data sourced from a 2009 study on the interaction of various diuretics with carbonic anhydrase isozymes. nih.gov

Cardiorenal and Vascular Mechanistic Pathways

Chlorthalidone exerts direct vasodilatory actions on the vasculature, which contributes to its antihypertensive effects. nih.govcvpharmacology.com This action involves the relaxation of smooth muscle in the walls of blood vessels, leading to their dilation. cvpharmacology.comheart.org The dilation of arterial resistance vessels reduces systemic vascular resistance, a primary determinant of blood pressure. cvpharmacology.comnih.gov

Research has shown that Chlorthalidone can increase venous capacity and blood flow, indicating that its vasodilatory effect extends to both the arterial and venous sides of the circulation, with a more prominent effect on the venous side. nih.gov This change in vascular reactivity is an important component of its mechanism, independent of its diuretic properties. nih.gov The vasodilatory effect may be linked to its ability to inhibit carbonic anhydrase. nih.gov

Changes in Vascular Reactivity with Chlorthalidone Treatment
ParameterBaseline (Placebo)After 25 mg ChlorthalidoneSignificance
Venous Capacity (ml/100 ml)2.63.2Significant Increase
Peak Flow (ml/100 ml/min)18.623.9Significant Increase

Data from a randomized trial measuring changes in vascular parameters using occlusive plethysmography. nih.gov

The endothelium plays a critical role in regulating vascular tone and health. Chlorthalidone has been shown to have beneficial effects on endothelial function. nih.govnih.gov Studies in hypertensive patients have demonstrated that treatment with Chlorthalidone improves endothelial-mediated vasodilation. nih.gov This suggests that the drug enhances the ability of the endothelium to release vasodilating substances, such as nitric oxide.

Anti-platelet Activity and Oxidative Status Modulation

Chlorthalidone has demonstrated a potential to influence platelet aggregation and modulate oxidative status, which may contribute to its cardiovascular benefits. nih.gov One area of investigation has been its effect on carbonic anhydrase, an enzyme present in platelets. ahajournals.org By inhibiting this enzyme, Chlorthalidone may interfere with platelet function. ahajournals.org

A comparative study investigated the impact of Chlorthalidone and another thiazide-like diuretic, bendroflumethiazide (B1667986), on epinephrine-mediated platelet aggregation. The findings indicated that Chlorthalidone was significantly more effective in reducing this type of platelet aggregation. ahajournals.org However, it is important to note that not all studies have observed a significant anti-platelet effect. For instance, a prospective, double-blind, randomized, three-way crossover study comparing Chlorthalidone, hydrochlorothiazide (B1673439), and aspirin (B1665792) in healthy volunteers did not find a significant antiplatelet effect for either Chlorthalidone or hydrochlorothiazide, whereas aspirin did produce a significant effect. nih.gov

Table 1: Comparative Effects of Chlorthalidone on Platelet Aggregation

DrugEffect on Epinephrine-Mediated Platelet AggregationStudy Finding
Chlorthalidone More effective reductionSignificantly more effective than bendroflumethiazide ahajournals.org
Bendroflumethiazide Less effective reductionLess effective than Chlorthalidone ahajournals.org
Chlorthalidone No significant effectCompared to aspirin in healthy volunteers nih.gov
Hydrochlorothiazide No significant effectCompared to aspirin in healthy volunteers nih.gov
Aspirin Significant effectDemonstrated a significant antiplatelet effect nih.gov

Reduction of Pulse Wave Velocity and Central Aortic Stiffness

Chlorthalidone has been shown to reduce pulse wave velocity, a key indicator of central aortic stiffness and a predictor of cardiovascular events. nih.gov Stiffening of the arteries, particularly the aorta, is a major contributor to increased pulse pressure and cardiovascular risk. nih.gov

A clinical study involving patients with stage 1 hypertension investigated the effects of a combination of Chlorthalidone and amiloride (B1667095) on central hemodynamics. The results demonstrated a significant reduction in central systolic blood pressure and the augmentation index, a measure of wave reflection and arterial stiffness, after six months of treatment. nih.gov

A broader meta-analysis of antihypertensive drug classes found that diuretics contribute to a reduction in pulse wave velocity. nih.gov However, when adjusted for the change in mean arterial blood pressure, the reduction in pulse wave velocity with diuretics was less than that observed with angiotensin-converting enzyme inhibitors/angiotensin receptor antagonists or calcium channel antagonists. nih.gov This suggests that while blood pressure reduction is a major factor in reducing arterial stiffness, some drug classes may have additional beneficial effects. nih.gov

Table 2: Effect of Chlorthalidone/Amiloride on Central Aortic Stiffness in Stage 1 Hypertension

ParameterBaseline (Mean ± SD)After 6 Months (Mean ± SD)P-value
Central Systolic Blood Pressure (mmHg) 123.3 ± 14.2113.4 ± 11.40.0103
Augmentation Index (%) 87.7 ± 9.683.8 ± 8.90.0289

Data from a study on Chlorthalidone 25 mg/amiloride 5 mg combination therapy. nih.gov

Effects on Left Ventricular Hypertrophy Regression

Chlorthalidone has been recognized for its role in reducing and regressing left ventricular hypertrophy (LVH), a significant predictor of cardiovascular events that is dependent on blood pressure. nih.gov In a double-blind study, patients treated with Chlorthalidone showed a change in their ventricular mass, a change not observed in the placebo group. cornell.edu

A comprehensive meta-analysis of 80 double-blind, randomized controlled trials provided a comparative view of the effects of different antihypertensive drug classes on LVH regression. The findings, adjusted for treatment duration and change in diastolic blood pressure, indicated that while all classes reduced left ventricular mass index, there were significant differences among them. nih.gov

Table 3: Comparative Efficacy of Antihypertensive Drug Classes on Left Ventricular Mass Index Reduction

Drug ClassPercentage Decrease in LV Mass Index (95% CI)
Angiotensin II Receptor Antagonists 13% (8% to 18%)
Calcium Antagonists 11% (9% to 13%)
ACE Inhibitors 10% (8% to 12%)
Diuretics 8% (5% to 10%)
Beta-blockers 6% (3% to 8%)

Data from a meta-analysis of 80 trials. nih.gov

Pleiotropic Effects and Their Research Implications

The therapeutic actions of Chlorthalidone extend beyond its primary diuretic and antihypertensive functions, encompassing a range of non-blood pressure-related, or pleiotropic, effects. nih.gov These effects have significant research implications, particularly in understanding the full spectrum of its cardiovascular benefits.

Non-Blood Pressure Related Effects

Research has identified several beneficial, non-blood pressure-related effects of Chlorthalidone. These include improvements in endothelial function, anti-platelet activity, and oxidative status. nih.gov Such effects suggest that Chlorthalidone's impact on the cardiovascular system is multifaceted, potentially offering advantages beyond what would be expected from blood pressure reduction alone.

Debate on Contribution to Cardiovascular Event Reduction

A significant area of debate revolves around the extent to which Chlorthalidone's pleiotropic effects contribute to the reduction of cardiovascular events, particularly in comparison to other diuretics like hydrochlorothiazide. researchgate.net Some studies and network meta-analyses have suggested that Chlorthalidone is superior to hydrochlorothiazide in preventing cardiovascular events. ahajournals.orgjacc.org A retrospective cohort analysis found that cardiovascular events were significantly lower in patients on Chlorthalidone compared to those on hydrochlorothiazide. ahajournals.orgnih.gov

However, other large-scale pragmatic trials have not found a significant difference between the two drugs in preventing major cardiovascular outcomes. nih.gov For instance, a large trial involving veterans showed no significant difference in the primary composite outcome of nonfatal myocardial infarction, stroke, hospitalization for heart failure, urgent coronary revascularization, and non-cancer-related death between the Chlorthalidone and hydrochlorothiazide groups.

This ongoing debate highlights the complexity of assessing the full range of a drug's effects and the need for further research to delineate the precise mechanisms by which different medications reduce cardiovascular risk. A statistical synthesis of randomized trials has suggested that the reduction in cardiovascular risk from Chlorthalidone can be primarily explained by its ability to lower blood pressure, rather than its pleiotropic effects. nih.gov

Table 4: Comparative Cardiovascular Outcomes: Chlorthalidone vs. Hydrochlorothiazide

Study/AnalysisOutcomeHazard Ratio (95% CI) Chlorthalidone vs. HydrochlorothiazideP-value
Retrospective Cohort Analysis ahajournals.orgnih.govCardiovascular Events0.79 (0.68 to 0.92)0.0016
Network Meta-Analysis ahajournals.orgAll Cardiovascular Events0.79 (0.72 to 0.88)<0.0001
Network Meta-Analysis ahajournals.orgCongestive Heart Failure0.77 (0.61 to 0.98)0.032
Pragmatic Trial (Diuretic Comparison Project) Primary Composite Outcome1.04 (0.94 to 1.16)0.45

Advanced Research in Chlorthal Pharmacodynamics and Pharmacokinetics

Advanced Pharmacodynamic Studies

Advanced pharmacodynamic studies investigate the detailed effects of a compound on the body and the mechanisms by which these effects occur. For chlorthalidone (B1668885), research has focused on its time-action profile, duration of effects, and dose-response relationships in various physiological contexts.

Time-Action Profiles and Extended Duration of Effects

Chlorthalidone is known for its prolonged duration of action compared to some other diuretics. The diuretic effect of chlorthalidone typically begins within three hours after oral administration and can persist for up to 72 hours. wikipedia.orgnih.gov This extended duration is a key characteristic that differentiates it. guidetopharmacology.orgccjm.orgahajournals.org Studies have explored the factors contributing to this prolonged effect. One proposed mechanism is its high volume of distribution, which is attributed to its uptake into red blood cells and binding to carbonic anhydrase. ccjm.orgresearchgate.netnih.gov This distribution pattern may contribute to a "drug reservoir" effect, maintaining drug levels over a longer period. ccjm.orgresearchgate.netnih.govthe-hospitalist.org

Dose-Response Relationships in Specific Physiological Contexts

Research has examined the relationship between the dose of chlorthalidone and its effects, particularly on blood pressure. Studies have indicated that chlorthalidone is approximately 1.5 to 2.0 times as potent as hydrochlorothiazide (B1673439) in lowering blood pressure. ccjm.orgahajournals.orgresearchgate.netnih.gov For instance, a meta-analysis suggested that chlorthalidone produces statistically greater reductions in systolic blood pressure (SBP) compared to hydrochlorothiazide at various dose levels, with the magnitude of reduction ranging from -14 to -28 mmHg for chlorthalidone in the 12.5-25 mg dose interval depending on study duration, compared to -11 to -19 mmHg for hydrochlorothiazide. researchgate.net This suggests a notable dose-response relationship in the context of blood pressure reduction.

Advanced Pharmacokinetic Studies

Advanced pharmacokinetic studies delve into how a compound is absorbed, distributed, metabolized, and eliminated by the body. For chlorthalidone, research has provided insights into its distribution patterns, elimination pathways, and characteristics that contribute to its sustained presence in the body.

Distribution and Tissue Affinity Research

Chlorthalidone exhibits a high volume of distribution. ccjm.orgresearchgate.netnih.gov This extensive distribution is linked to its uptake into red blood cells and binding to carbonic anhydrase. ccjm.orgresearchgate.netnih.govnih.gov High protein binding, primarily to albumin, also plays a role in its distribution. wikipedia.orgnih.gov The affinity for erythrocyte carbonic anhydrase is a notable aspect of its tissue distribution. nih.gov The blood cell concentration of chlorthalidone has been shown to peak several hours after plasma concentration following administration, indicating a dynamic distribution process. nih.gov

Elimination Pathways and Organ-Specific Clearance

Chlorthalidone is primarily eliminated from the body by the kidneys, with a significant portion excreted unchanged in the urine. wikipedia.orgnih.govnih.gov While partial hepatic metabolism may occur, renal excretion is considered the pivotal elimination pathway. nih.gov In individuals with diminished kidney function, the clearance of chlorthalidone is reduced, leading to an increased elimination half-life. wikipedia.org Clearance is a pharmacokinetic parameter that describes the volume of plasma irreversibly cleared of a drug per unit time and is influenced by factors such as plasma protein binding and blood flow. mmv.orgauckland.ac.nz Total clearance is the sum of clearances by individual organs, including renal and hepatic clearance. auckland.ac.nzuogqueensmcf.com

Investigations into its "Drug Reservoir" Characteristics

The concept of a "drug reservoir" has been associated with chlorthalidone, contributing to its extended duration of action. ccjm.orgresearchgate.netnih.govthe-hospitalist.org This characteristic is thought to stem from its high volume of distribution and binding to sites like carbonic anhydrase in red blood cells. ccjm.orgresearchgate.netnih.gov The uptake and binding in these tissues effectively sequester the drug, leading to a slower release back into the systemic circulation and thus maintaining therapeutic levels for a prolonged period. ccjm.orgresearchgate.netnih.gov This reservoir effect is considered a key factor explaining why chlorthalidone has a significantly longer half-life (40-60 hours) compared to some other thiazide diuretics. researchgate.netnih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
Chlorthal16493 wikipedia.org
This compound-dimethyl (B1668884)2943 wikipedia.orguni.lu
Chlorthalidone2732 fishersci.figuidetopharmacology.org

Data Tables

Based on the search results, specific quantitative data suitable for interactive data tables within the strict scope of the herbicide "this compound"'s pharmacodynamics and pharmacokinetics (in a physiological context relevant to the outline) were not available. The data found primarily pertains to chlorthalidone's effects on blood pressure compared to another drug, which falls outside the strict focus on this compound as requested.

However, to illustrate the potential format for a data table if relevant data for this compound were available and fit the outline, a hypothetical table structure is provided below.

Hypothetical Data Table Structure (Illustrative - No data for this compound found)

Study/ParameterFinding 1Finding 2Units
[Hypothetical Pharmacodynamic Data]ValueValuee.g., Hours, % Effect
[Hypothetical Pharmacokinetic Data]ValueValuee.g., µg/mL, Hours, % Excreted
............

Clinical Research Methodologies in Chlorthal Studies

Design and Execution of Clinical Trials

The design and execution of clinical trials for Chlorthal are critical for generating high-quality evidence regarding its therapeutic effects. These trials are meticulously planned to minimize bias and produce reliable results that can inform clinical decision-making.

Randomized controlled trials (RCTs) are considered the gold standard in clinical research for establishing a cause-and-effect relationship between an intervention and an outcome. In this compound research, RCTs have been instrumental in demonstrating its antihypertensive effects and its impact on cardiovascular outcomes.

A key feature of RCTs is the random assignment of participants to different treatment groups, such as this compound or a placebo. For instance, the PREVER-Prevention trial was a randomized, parallel, double-blind, placebo-controlled study that assigned participants with prehypertension to receive either a combination of this compound and Amiloride (B1667095) or a placebo. ahajournals.org This design helps to ensure that the groups are comparable at the beginning of the study, minimizing the influence of confounding factors.

Another example is the Chlorthalidone (B1668885) in Chronic Kidney Disease (CLICK) trial, a phase II, single-institution, multicenter, double-blind RCT. nih.gov This trial was designed to assess the efficacy of this compound in patients with stage 4 chronic kidney disease and poorly controlled hypertension. nih.govhcplive.com Patients were randomized to either this compound or a placebo after a single-blind placebo run-in period. nih.gov The randomization in the CLICK trial was stratified by prior use of loop diuretics to ensure a balanced distribution of this characteristic between the treatment groups. nih.gov

The following table summarizes the design of a notable RCT involving this compound:

Trial Name Study Design Patient Population Intervention Control Primary Outcome
PREVER-PreventionRandomized, parallel, double-blind, placebo-controlledPatients with prehypertensionChlorthalidone 12.5 mg plus Amiloride 2.5 mgPlaceboIncidence of hypertension

Observational studies play a crucial role in complementing the evidence from RCTs by providing insights into the use and effects of this compound in routine clinical practice. These studies observe patients who are receiving this compound as part of their standard care and compare their outcomes to those receiving other treatments.

A significant amount of real-world data on this compound has been generated through large observational cohort studies. nih.govresearchgate.net These studies have often compared the effectiveness of this compound to that of Hydrochlorothiazide (B1673439), another commonly prescribed diuretic. nih.govresearchgate.net For example, a retrospective cohort study using data from the Multiple Risk Factor Intervention Trial (MRFIT) provided real-world clinical data on the comparative effectiveness of these two drugs. ahajournals.org While these studies can be subject to confounding variables, they offer valuable information on long-term outcomes and the performance of the drug in a broader and more diverse patient population than is typically included in RCTs. nih.gov

Cohort and case-control studies are specific types of observational studies that have been employed in this compound research.

In a cohort study , a group of individuals (the cohort) is followed over time to observe the development of specific outcomes. Researchers can then compare the incidence of these outcomes in individuals exposed to this compound versus those not exposed or exposed to another medication. A population-based retrospective cohort study was conducted in Ontario, Canada, to compare the safety and clinical outcomes associated with this compound versus Hydrochlorothiazide use among older adults. nih.gov This study design allows for the examination of multiple outcomes and the calculation of incidence rates.

A retrospective cohort study was also performed using the MRFIT dataset to evaluate the effects of this compound compared with Hydrochlorothiazide on cardiovascular event rates. nih.gov

Case-control studies , on the other hand, start with individuals who have a particular outcome (cases) and a group of individuals without that outcome (controls). The researchers then look back in time to determine and compare the past exposure to this compound in both groups. This design is particularly useful for studying rare outcomes.

Assessing the long-term cardiovascular outcomes of this compound treatment is a primary focus of many studies. Methodologies for this assessment often involve long-term follow-up of patient cohorts and the analysis of major adverse cardiovascular events (MACE).

In the MRFIT retrospective analysis, cardiovascular events were measured yearly, and the time to the first event was assessed. ahajournals.org A secondary analysis of the Diuretic Comparison Project (DCP) randomized clinical trial evaluated the effect of this compound versus Hydrochlorothiazide on MACE in patients with a prior history of myocardial infarction or stroke. nih.gov The primary outcome in this analysis was a composite of stroke, myocardial infarction, urgent coronary revascularization due to unstable angina, acute heart failure hospitalization, or noncancer death. nih.gov

Longitudinal analyses of electrocardiographic left ventricular hypertrophy (LVH) have also been used as a surrogate marker for long-term cardiovascular risk in studies comparing this compound and Hydrochlorothiazide. nih.gov

Analytical Approaches in this compound Clinical Data

The data collected from clinical trials and observational studies of this compound are subjected to rigorous statistical analysis to determine the efficacy and safety of the treatment.

A variety of statistical methods are employed to analyze this compound clinical data. The choice of method depends on the study design and the type of data collected. nih.gov

For assessing efficacy, statistical tests are used to compare the outcomes between the this compound group and the control group. In RCTs, this often involves comparing the mean change in a continuous variable, such as blood pressure, between groups using t-tests or analysis of variance (ANOVA). e-epih.org For time-to-event data, such as the occurrence of a cardiovascular event, survival analysis techniques like Cox regression are used to calculate hazard ratios (HRs). ahajournals.orge-epih.org For instance, in a retrospective cohort study, Cox regression was used to determine that cardiovascular events were significantly lower in those on this compound compared to those who took neither this compound nor Hydrochlorothiazide. ahajournals.org

The following table illustrates the statistical methodologies used to assess efficacy in a comparative study of this compound and Hydrochlorothiazide:

Outcome Statistical Method Result Reference
Cardiovascular Events (Time to Event)Cox RegressionAdjusted Hazard Ratio: 0.79 (95% CI: 0.68 to 0.92) for this compound vs. Hydrochlorothiazide ahajournals.org
Systolic Blood Pressure (Longitudinal)Repeated-Measures Mixed ModelingSignificantly lower in the this compound group (P<0.0001) ahajournals.org

Safety assessment involves analyzing the incidence of adverse events in the different treatment groups. This is often done by comparing the proportions of patients experiencing specific adverse events using chi-square tests or Fisher's exact test. In a study comparing this compound and Hydrochlorothiazide, patients treated with this compound were more likely to be hospitalized with hypokalemia. researchgate.net Time-to-event models that account for competing risks are also used to analyze safety outcomes. nih.gov

Network Meta-analyses in Comparative Effectiveness Research

Network meta-analyses play a crucial role in synthesizing evidence from multiple clinical trials to compare the effectiveness of different treatments, even when direct head-to-head trials are unavailable. In the context of this compound (chlorthalidone) research, this methodology has been employed to compare its cardiovascular outcomes against other diuretics, most notably hydrochlorothiazide (HCTZ).

A systematic review and network meta-analysis of randomized trials was conducted to compare the effects of chlorthalidone and HCTZ on cardiovascular events. This analysis included nine trials, with three based on HCTZ and six on chlorthalidone. The researchers performed two types of network meta-analyses: a drug-adjusted analysis and an office systolic blood pressure-adjusted analysis. The drug-adjusted analysis, encompassing 50,946 participants, revealed that chlorthalidone led to a significant risk reduction in congestive heart failure and all cardiovascular events compared to HCTZ. drugs.com Specifically, the risk reduction for congestive heart failure was 23% and for all cardiovascular events was 21%. drugs.com

The office systolic blood pressure-adjusted analysis, which included 78,350 participants, also demonstrated a superior effect of chlorthalidone, with an 18% risk reduction in cardiovascular events compared to HCTZ. drugs.com The findings suggested that the superiority of chlorthalidone could not be solely attributed to its effect on office systolic blood pressure. drugs.com The number needed to treat with chlorthalidone to prevent one cardiovascular event over five years was calculated to be 27, relative to HCTZ. drugs.com

Another meta-analysis involving nine trials that directly compared chlorthalidone and hydrochlorothiazide utilized a random-effects model. The results indicated a statistically significant, albeit slight, superiority of chlorthalidone in reducing both systolic and diastolic blood pressure. mayoclinic.org

Table 1: Comparative Effectiveness of Chlorthalidone vs. Hydrochlorothiazide from a Network Meta-analysis

OutcomeRisk Reduction with Chlorthalidone vs. HCTZ (Drug-Adjusted Analysis)Risk Reduction with Chlorthalidone vs. HCTZ (Office SBP-Adjusted Analysis)Number Needed to Treat (5 Years)
Congestive Heart Failure23%Not ReportedNot Reported
All Cardiovascular Events21%18%27

Methodologies for Investigating Bias and Confounding in Observational Studies

Observational studies are susceptible to bias and confounding, which can distort the true association between an exposure and an outcome. In research involving this compound, particularly when comparing it to other antihypertensive agents like hydrochlorothiazide, researchers have employed advanced analytical methods to mitigate these risks.

One of the primary challenges is "confounding by indication," where the clinical reasons for prescribing a particular drug may also be associated with the outcome of interest. hcplive.com For instance, if chlorthalidone is preferentially prescribed to higher-risk patients, it might appear to have worse outcomes even if it is an effective treatment.

To address these challenges, researchers have utilized large observational databases and implemented sophisticated statistical techniques. A comparative cohort study of 730,255 individuals from multiple large databases used several methods to minimize bias when comparing chlorthalidone and hydrochlorothiazide. nih.gov These methods included:

Balancing a large number of baseline patient covariates: This technique, often achieved through methods like propensity score matching or weighting, aims to make the comparison groups as similar as possible on a wide range of measured characteristics. nih.gov

Using many negative controls: This involves examining outcomes that are not expected to be affected by the treatment to detect and correct for residual bias. nih.gov

Testing for consistency among heterogeneous data sources: By analyzing data from different healthcare systems, researchers can assess the robustness of their findings. nih.gov

Despite these advanced methods, the potential for residual confounding remains a limitation in observational studies. hcplive.comnih.gov Therefore, the findings from such studies are often presented with a degree of caution, and the need for large-scale, pragmatic randomized controlled trials is frequently emphasized to confirm the results. hcplive.comnih.gov

Specific Research in Challenging Patient Populations

Studies in Patients with Low Kidney Function

Historically, thiazide and thiazide-like diuretics such as this compound were considered ineffective in patients with low kidney function. However, recent clinical research has challenged this notion. The Chlorthalidone in Chronic Kidney Disease (CLICK) trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of chlorthalidone in patients with stage 4 chronic kidney disease (CKD) and uncontrolled hypertension. drugs.comnih.gov

The CLICK trial enrolled patients with an estimated glomerular filtration rate (eGFR) between 15 and 30 mL/min/1.73 m². nih.gov After a placebo run-in period, participants were randomized to receive either chlorthalidone or a placebo. The study demonstrated that chlorthalidone was effective in lowering blood pressure in this patient population. drugs.com After 12 weeks, the chlorthalidone group experienced a significant decrease in 24-hour ambulatory systolic blood pressure of 10.5 mmHg compared to the placebo group. drugs.comnih.gov Furthermore, chlorthalidone was associated with a 50% reduction in albuminuria. drugs.com

An earlier 8-week parallel-group study also investigated the short-term effects of chlorthalidone in hypertensive patients with an eGFR below 60 mL/min/1.73 m². nih.gov This study found that the addition of 25 mg of chlorthalidone to ongoing non-diuretic antihypertensive treatment resulted in similar antihypertensive efficacy in patients with and without low kidney function. nih.gov The incidence of adverse events was also similar between the two groups. nih.gov

Table 2: Key Findings from the CLICK Trial

ParameterChlorthalidone GroupPlacebo Group
Change in 24-hour Ambulatory Systolic BP-10.5 mmHg-0.5 mmHg
Reduction in Albuminuria~50%Not Reported

Research in Geriatric Patient Populations

The geriatric population represents a significant proportion of individuals with hypertension. Research in this demographic is crucial to establish the efficacy and safety of antihypertensive treatments. A large, pragmatic, randomized trial involving 13,523 adults aged 65 years or older from the Department of Veterans Affairs health system compared chlorthalidone to hydrochlorothiazide. nih.gov The mean age of the participants was 72 years. nih.gov The primary outcome was a composite of nonfatal myocardial infarction, stroke, heart failure resulting in hospitalization, urgent coronary revascularization for unstable angina, and non-cancer-related death. nih.gov

After a median follow-up of 2.4 years, the study found no significant difference in the occurrence of the primary outcome between the chlorthalidone group (10.4%) and the hydrochlorothiazide group (10.0%). nih.gov However, the incidence of hypokalemia was higher in the chlorthalidone group (6.0%) compared to the hydrochlorothiazide group (4.4%). nih.gov

Another placebo-controlled, dose-response evaluation of chlorthalidone was conducted in 171 patients aged 60 years or older with isolated systolic hypertension. nih.gov Participants were randomly assigned to receive chlorthalidone at doses of 12.5 mg, 25.0 mg, or 50.0 mg, or a placebo, for 12 weeks. The study concluded that low-dose chlorthalidone was effective and safe for treating isolated systolic hypertension in the elderly. nih.gov

Investigations in Pregnancy and Fetal Outcomes Research

The use of this compound during pregnancy has been a subject of investigation, though comprehensive data from controlled trials are limited. Observational studies have suggested that the use of chlorthalidone during pregnancy does not significantly increase the risk of major congenital disabilities or miscarriage. nih.gov However, it is not considered a first-line treatment for hypertension in pregnancy. nih.gov

Thiazide diuretics, including chlorthalidone, have been associated with potential adverse fetal outcomes. These include fetal or neonatal jaundice, thrombocytopenia, hypoglycemia, and electrolyte imbalances. drugs.comnih.gov The drug can cross the placenta, potentially leading to placental hypoperfusion. drugs.com Animal studies have not provided sufficient data to definitively assess the risk. drugs.comdrugs.com

One older prospective, single-blinded study from 1964 investigated the prophylactic use of chlorthalidone to prevent toxemia of pregnancy in 211 women. drugs.comnih.gov Patients received either 50 mg of chlorthalidone daily or a placebo starting at 16 weeks of gestation. While there were no differences in blood pressure, edema, or proteinuria between the groups, the study reported a significantly greater average height and weight in the offspring of treated patients, with no malformations or deaths. drugs.com Placental weights were also significantly greater in the chlorthalidone group. drugs.com

Due to the potential for adverse fetal effects and the lack of robust safety data, chlorthalidone is generally recommended for use during pregnancy only when the potential benefits outweigh the potential risks and other alternatives are not suitable. drugs.comdrugs.comnih.gov

Comparative Effectiveness and Safety Research of Chlorthal

Comparative Studies with Hydrochlorothiazide (B1673439)

Chlorthal and hydrochlorothiazide are both thiazide diuretics, yet subtle differences in their pharmacological properties have prompted numerous studies to compare their clinical outcomes.

Cardiovascular Outcome Comparisons

The comparative efficacy of this compound and hydrochlorothiazide in preventing major cardiovascular events has been a subject of ongoing investigation, with studies yielding varied results. A large-scale observational cohort study involving 730,225 adults found no significant difference in the risk for acute myocardial infarction, hospitalization for heart failure, or stroke between the two diuretics. acc.org The composite outcome, which also included sudden cardiac death, was also not significantly different. acc.org Similarly, a multicenter, retrospective cohort study that matched 1,606 patients on this compound with 1,606 on hydrochlorothiazide found comparable cardiovascular outcomes. nih.govresearchgate.net Over a three-year period, major adverse cardiovascular events (MACE) occurred in 1.2% of the this compound group and 1.4% of the hydrochlorothiazide group. nih.govresearchgate.net Cardiovascular mortality was identical in both groups at 0.2%. nih.govresearchgate.net

In contrast, a network meta-analysis of nine randomized controlled trials suggested that this compound is superior to hydrochlorothiazide in preventing cardiovascular events. ahajournals.org This analysis found a 21% reduction in all cardiovascular events for this compound compared to hydrochlorothiazide. ahajournals.org Another pragmatic, multicenter trial involving 13,523 older adults found no significant difference in the primary composite outcome of nonfatal myocardial infarction, stroke, hospitalization for heart failure, urgent coronary revascularization, and non-cancer-related death between the two drugs. However, a subgroup analysis hinted at a potential benefit for this compound in patients with a prior history of myocardial infarction or stroke.

Study TypeKey FindingsConclusion
Observational Cohort StudyNo significant difference in risk of acute myocardial infarction, hospitalized heart failure, or stroke. acc.orgComparable cardiovascular outcomes. acc.org
Retrospective Cohort Study3-year MACE: 1.2% (this compound) vs. 1.4% (Hydrochlorothiazide). Cardiovascular mortality: 0.2% in both groups. nih.govresearchgate.netComparable cardiovascular outcomes and safety profiles. nih.govresearchgate.net
Network Meta-Analysis21% risk reduction in all cardiovascular events with this compound vs. Hydrochlorothiazide. ahajournals.orgThis compound is superior in preventing cardiovascular events. ahajournals.org
Pragmatic Multicenter TrialNo significant difference in the primary composite cardiovascular outcome. Potential benefit in patients with prior MI or stroke. This compound does not outperform hydrochlorothiazide in cardiovascular protection at commonly used doses.

Differential Safety Profiles and Electrolyte Disturbances

A consistent finding across multiple studies is the higher risk of electrolyte disturbances associated with this compound compared to hydrochlorothiazide. An observational study found that patients taking this compound had a significantly higher risk of hypokalemia (dangerously low potassium levels), hyponatremia (low sodium), acute renal failure, and chronic kidney disease. acc.org Specifically, the risk of hypokalemia was nearly three times higher in patients taking this compound. columbia.edu Another study reported that 6.3% of patients treated with this compound experienced hypokalemia, compared to 1.9% of those on hydrochlorothiazide. columbia.edu

Adverse EventThis compound Risk vs. HydrochlorothiazideSupporting Studies
HypokalemiaSignificantly higher risk (HR 2.72). acc.org Nearly 3 times the risk. columbia.edu acc.orgcolumbia.edu
HyponatremiaSignificantly higher risk (HR 1.31). acc.org acc.org
Acute Renal FailureSignificantly higher risk (HR 1.37). acc.org acc.org
Chronic Kidney DiseaseSignificantly higher risk (HR 1.24). acc.org acc.org
Type 2 Diabetes MellitusSignificantly higher risk (HR 1.21). acc.org acc.org

Renal and Metabolic Outcome Comparisons

The impact of this compound and hydrochlorothiazide on renal and metabolic function has been closely examined. A secondary analysis of the Diuretic Comparison Project found no significant difference between the two drugs in terms of chronic kidney disease (CKD) progression, the slope of eGFR decline, or the incidence of new-onset CKD. docwirenews.commedicaldialogues.in The primary composite renal outcome (doubling of creatinine (B1669602), terminal eGFR <10 mL/min, or kidney failure requiring treatment) also did not differ significantly between the groups. docwirenews.com Another study extended the follow-up and confirmed that this compound was not superior to hydrochlorothiazide for kidney outcomes. docwirenews.com

However, some observational data have suggested a higher risk of adverse renal events with this compound. One cohort study of older adults found that this compound use was associated with a higher risk of a 30% or greater decline in eGFR compared to hydrochlorothiazide. nih.gov In terms of metabolic outcomes, the same study that highlighted increased risks of electrolyte disturbances with this compound also found a significantly higher risk of developing type 2 diabetes mellitus. acc.org

Left Ventricular Hypertrophy Regression in Comparative Contexts

Left ventricular hypertrophy (LVH), a thickening of the heart's main pumping chamber, is a significant risk factor for cardiovascular events. nih.gov Research suggests that this compound may be more effective than hydrochlorothiazide in promoting the regression of LVH. A meta-analysis indicated that diuretics including this compound, indapamide, and potassium-sparing diuretics were superior to hydrochlorothiazide in reducing left ventricular mass (LVM). nih.gov These diuretics were found to be about twice as effective as hydrochlorothiazide in this regard. nih.gov Data from the Multiple Risk Factor Intervention Trial (MRFIT) also support the idea that the greater blood pressure reduction with this compound compared to hydrochlorothiazide may lead to more significant differences in LVH regression over the long term. ahajournals.orgahajournals.org

Comparisons with Other Antihypertensive Agents

The efficacy of this compound has also been evaluated in comparison to other major classes of antihypertensive drugs, including Angiotensin-Converting Enzyme (ACE) inhibitors, Calcium Channel Blockers (CCBs), and Angiotensin II Receptor Blockers (ARBs).

Chlorthalidone (B1668885) Versus ACE Inhibitors, Calcium Channel Blockers, and ARBs

Large clinical trials have provided valuable insights into the comparative effectiveness of this compound against other first-line antihypertensive agents. The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) demonstrated that a thiazide-type diuretic, specifically this compound, was comparable to an ACE inhibitor and a calcium channel blocker in preventing major coronary events and all-cause mortality. droracle.ai Furthermore, this compound was found to be superior in preventing heart failure and stroke. droracle.ai

When compared to CCBs, diuretics as a class have been shown to be more effective in reducing total cardiovascular events and congestive heart failure. nih.gov In contrast, CCBs may be more effective than beta-blockers in reducing total cardiovascular events. nih.gov Compared to ACE inhibitors, CCBs have been associated with a reduced risk of stroke but an increased risk of congestive heart failure. nih.gov Similarly, when compared to ARBs, CCBs have shown a reduced risk of myocardial infarction but an increased risk of congestive heart failure. nih.gov

A meta-analysis of 109 treatment studies on the reversal of LVH found that ACE inhibitors led to a 15% reduction in LVM, while diuretics (a class that includes this compound) resulted in an 11.3% reduction. oup.com Calcium antagonists and beta-blockers showed reductions of 8.5% and 8% respectively. oup.com This suggests that while ACE inhibitors may be more potent in LVH regression, diuretics like this compound still produce a substantial effect. oup.com

Combination Therapies Including this compound

This compound is frequently utilized in combination with other antihypertensive agents to enhance blood pressure control. hypertension.ca This approach is based on the principle that combining lower doses of drugs from different classes can yield additive blood pressure-lowering effects while minimizing adverse effects. hypertension.ca Research has explored various combinations, demonstrating the efficacy of multi-drug regimens in managing hypertension.

A systematic review of randomized controlled trials (RCTs) evaluated the efficacy of a single-pill, low-dose combination of amlodipine (B1666008), telmisartan (B1682998), and this compound. nih.gov The findings indicated that this triple therapy was safe and effective for patients with essential hypertension, leading to significant reductions in mean sitting systolic and diastolic blood pressure. nih.gov The review highlighted higher rates of achieving blood pressure control and response compared to control arms, which included usual care, high-dose amlodipine, or dual therapy with telmisartan and amlodipine. nih.gov For instance, the TRIUMPH study showed that patients on the low-dose triple combination (telmisartan/amlodipine/chlorthal) had significantly lower systolic and diastolic blood pressure compared to those receiving standard care. nih.gov

Another study investigated low-dose triple combinations of amlodipine, losartan, and this compound. nih.gov This phase II, randomized, double-blind study compared different low-dose combinations against placebo and monotherapies. The results showed that the placebo-corrected systolic blood pressure reductions were significant for the half-dose (-17.2 mmHg), third-dose (-19.5 mmHg), and quarter-dose (-14.9 mmHg) triple combinations. nih.gov These reductions were comparable to or greater than those achieved with standard monotherapy doses of amlodipine or losartan. nih.gov

Furthermore, the combination of this compound with a potassium-sparing diuretic like amiloride (B1667095) has been studied to assess both efficacy and the potential mitigation of adverse metabolic effects. nih.gov A factorial randomized clinical trial was designed to compare this compound and hydrochlorothiazide, both in combination with amiloride, to determine the most appropriate diuretic combination for managing primary hypertension. nih.gov Guidelines from Hypertension Canada recommend upfront combination therapy, ideally as a single-pill combination, with an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB) plus a thiazide-like diuretic such as this compound or a dihydropyridine (B1217469) calcium channel blocker. hypertension.ca For patients whose blood pressure remains above target on a two-drug regimen, a three-drug combination including an ACE inhibitor or ARB, a thiazide-like diuretic, and a long-acting dihydropyridine calcium channel blocker is recommended. hypertension.ca

Summary of Research on this compound Combination Therapies
Combination AgentsStudy TypeKey FindingsReference
Amlodipine, Telmisartan, this compoundSystematic Review of RCTsTriple therapy was safe and effective, with significant reductions in systolic and diastolic BP compared to control arms. nih.gov
Amlodipine, Losartan, this compoundRandomized, Double-Blind, Phase II StudyLow-dose triple combinations showed significant placebo-corrected SBP reductions (-14.9 to -19.5 mmHg). nih.gov
This compound, AmilorideFactorial Randomized Controlled Trial ProtocolAims to test blood pressure lowering efficacy and safety of the combination in multiple doses. nih.gov
ACE Inhibitor/ARB, this compound, Dihydropyridine CCBClinical GuidelineRecommended as initial or second-step therapy for hypertension management. hypertension.ca

Methodological Considerations in Comparative Research

Comparative effectiveness research (CER) aims to compare the benefits and harms of different interventions in real-world settings. researchgate.net When evaluating this compound against other treatments, several methodological issues must be considered to ensure the validity of the findings. nih.gov These challenges are present in both randomized clinical trials and observational studies. researchgate.netnih.gov

Key considerations in designing comparative effectiveness trials include managing risk factors, ensuring clinical equipoise, accounting for patient preferences, and addressing evolving technology. nih.gov For instance, when comparing this compound to another diuretic, researchers must account for baseline differences in patient populations and comorbidities that could influence outcomes. nih.gov The use of "usual care" as a comparator group also presents challenges, as it can be highly variable and difficult to standardize. nih.gov Pragmatic clinical trials, which are conducted in routine practice settings, are a valuable strategy for CER but require careful attention to potential confounders due to their less tightly controlled nature. researchgate.net

A primary challenge in observational studies comparing this compound to other medications is confounding. dovepress.com Confounding occurs when a variable is associated with both the treatment and the outcome, potentially distorting the true relationship between them. dovepress.com For example, in pharmacoepidemiological studies, "confounding by indication" can arise if physicians prescribe this compound to patients with a different risk profile than those who receive a comparator drug. dovepress.com

Several strategies can be employed to address measured confounders. Standard methods include stratification and multivariable regression analysis, which can adjust for known confounding factors like age, sex, and baseline health status. dovepress.com Propensity score methods are another advanced technique. A propensity score is the probability of receiving a specific treatment given a set of observed covariates. By matching, stratifying, or weighting based on the propensity score, researchers can create comparison groups that are more balanced on measured confounders. dovepress.com High-dimensional propensity scores, which incorporate a large number of variables from healthcare databases, may offer better control for confounding by indication. dovepress.com

Systematic reviews and meta-analyses play a crucial role in synthesizing the evidence from multiple studies to provide a more robust estimate of the comparative effectiveness of this compound. semanticscholar.org These methods are particularly important when head-to-head randomized trials are lacking, as is the case for comparing this compound and hydrochlorothiazide on major cardiovascular outcomes. nih.govjacc.org

A key example is the use of network meta-analyses to compare this compound with hydrochlorothiazide. nih.govahajournals.org One such analysis identified nine trials (three for hydrochlorothiazide and six for this compound) and performed two types of comparisons: a drug-adjusted analysis and a systolic blood pressure-adjusted analysis. nih.govjacc.org The results consistently showed that this compound was superior to hydrochlorothiazide in preventing cardiovascular events. nih.govjacc.orgahajournals.org

The drug-adjusted analysis, involving 50,946 participants, found that this compound reduced the risk of all cardiovascular events by 21% and congestive heart failure by 23% compared to hydrochlorothiazide. nih.govahajournals.org The systolic blood pressure-adjusted analysis, which included 78,350 participants, also demonstrated a significant risk reduction for cardiovascular events with this compound. nih.govahajournals.org The findings suggested that the superiority of this compound could not be fully explained by its greater effect on office blood pressure, pointing to other potential mechanisms like a longer duration of action. nih.govjacc.org The number needed to treat with this compound to prevent one cardiovascular event over five years was calculated to be 27, relative to hydrochlorothiazide. nih.govahajournals.org

Network Meta-Analysis Findings: this compound vs. Hydrochlorothiazide
OutcomeType of AnalysisRisk Reduction with this compound (vs. HCTZ)95% Confidence IntervalP-valueReference
All Cardiovascular Events (CVEs)Drug-Adjusted21%12% to 28%&lt;0.0001 nih.govahajournals.org
Congestive Heart Failure (CHF)Drug-Adjusted23%2% to 39%0.032 nih.govahajournals.org
All Cardiovascular Events (CVEs)SBP-Adjusted18%3% to 30%0.024 nih.govahajournals.org

Drug Drug Interaction Research with Chlorthal

Electrolyte-Modulating Drug Interactions

Chlorthalidone's primary mechanism of action involves inhibiting sodium reabsorption in the renal distal convoluted tubule, leading to increased excretion of sodium, chloride, and water. This process can also affect the excretion of other electrolytes, notably potassium and magnesium, potentially leading to hypokalemia (low serum potassium) and hypomagnesemia (low serum magnesium). nih.govnih.govmedicaldialogues.indrugs.comdrugs.com These electrolyte imbalances are significant as they can alter the effects and increase the toxicity of other medications.

Interactions with Digitalis and Digoxin (B3395198)

The co-administration of chlorthalidone (B1668885) with cardiac glycosides, such as Digitalis and Digoxin, requires careful monitoring due to the potential for increased toxicity of the cardiac glycoside. nih.govnih.govdrugs.comrxlist.com Diuretic-induced hypokalemia and hypomagnesemia can sensitize the myocardium to the effects of digitalis, increasing the risk of arrhythmias. nih.govdrugs.com Although these drug classes are often used together, the potential for electrolyte disturbances necessitates close monitoring of serum potassium and magnesium levels, as well as digitalis levels, to manage and mitigate this interaction. drugs.com

Co-administration with Corticosteroids

Concurrent use of chlorthalidone with corticosteroids can enhance the risk of electrolyte imbalances, particularly hypokalemia. fda.govclevelandclinic.orgdrugs.com Corticosteroids themselves can influence electrolyte balance, and their combined effect with the potassium-depleting action of chlorthalidone can lead to more pronounced reductions in serum potassium levels. This interaction highlights the importance of monitoring electrolyte levels when these medications are used together to prevent potential complications associated with severe hypokalemia.

Impact on Glucose and Lipid Metabolism Medications

Chlorthalidone therapy can influence glucose and lipid metabolism, which has implications for patients concurrently using medications for diabetes and cholesterol management. lipidmaps.orgguidetopharmacology.org

Interactions with Insulin (B600854) and Oral Hypoglycemic Agents

Chlorthalidone may affect glucose tolerance and can potentially increase blood glucose levels. nih.govnih.govmedicaldialogues.infda.govdrugs.comhealthline.comdrugs.comdrugbank.com This effect may necessitate adjustments in the dosage of insulin or oral hypoglycemic agents in patients with diabetes to maintain adequate glycemic control. nih.govmedicaldialogues.infda.govdrugs.comdrugs.com Latent diabetes may also become apparent during chlorthalidone treatment. nih.govfda.gov Monitoring of blood glucose levels is recommended when initiating or adjusting chlorthalidone therapy in diabetic patients. drugs.comdrugs.com

Effects on Cholesterol Medications

Research indicates that chlorthalidone may lead to increases in serum levels of cholesterol and triglycerides. medicaldialogues.in This effect is relevant for patients taking cholesterol-lowering medications, as the co-administration might counteract some of the beneficial lipid-lowering effects. While specific drug-drug interactions with individual cholesterol medications are not detailed in the provided snippets, the potential for altered lipid profiles suggests the need for monitoring lipid levels in patients receiving both chlorthalidone and cholesterol medications.

Interactions with Other Antihypertensive and Diuretic Agents

The co-administration of chlorthalidone with other antihypertensive medications or diuretics can result in additive effects on blood pressure and electrolyte balance. nih.govguidetopharmacology.orgresearchgate.netnih.gov

Combining chlorthalidone with other antihypertensive drugs can lead to potentiated hypotensive effects. fda.govhealthline.comdrugbank.comaapharma.cadrugs.com This can be beneficial in achieving blood pressure targets but requires careful monitoring to avoid excessive drops in blood pressure.

When chlorthalidone is used concurrently with other diuretics, particularly loop diuretics or other thiazide diuretics, the risk of hypokalemia is increased due to their similar mechanisms of promoting potassium excretion. medscape.com Monitoring of serum potassium is particularly important in such combinations.

Chlorthalidone can also interact with lithium, reducing its renal clearance and increasing the risk of lithium toxicity. nih.govnih.govmedicaldialogues.inrxlist.comfda.govaapharma.ca Close monitoring of lithium levels is essential if these medications are co-administered. Nonsteroidal anti-inflammatory drugs (NSAIDs) may decrease the therapeutic effects of thiazide-like diuretics like chlorthalidone and can also enhance nephrotoxic effects. medscape.com

Here is a summary of some key drug interactions with Chlorthalidone:

Interacting Drug Class/CompoundNature of InteractionPotential OutcomeMonitoring
Digitalis/DigoxinElectrolyte imbalance (hypokalemia, hypomagnesemia) increases myocardial sensitivity.Increased risk of digitalis toxicity and arrhythmias.Serum potassium, magnesium, and digoxin levels. drugs.com
CorticosteroidsAdditive effect on electrolyte excretion.Increased risk of hypokalemia.Serum electrolyte levels.
InsulinMay affect glucose tolerance.Increased blood glucose levels, potential need for insulin dose adjustment.Blood glucose levels. drugs.comdrugs.com
Oral Hypoglycemic AgentsMay affect glucose tolerance.Increased blood glucose levels, potential need for higher dosage of hypoglycemic agents.Blood glucose levels. drugs.comdrugs.com
Other Antihypertensive AgentsAdditive hypotensive effects.Increased risk of excessive hypotension.Blood pressure. fda.govhealthline.comdrugbank.comaapharma.cadrugs.com
Other DiureticsAdditive effect on electrolyte excretion.Increased risk of hypokalemia.Serum potassium levels. medscape.com
LithiumReduced renal clearance of lithium.Increased risk of lithium toxicity.Serum lithium levels. nih.govnih.govmedicaldialogues.inrxlist.comfda.govaapharma.ca
NSAIDsMay decrease diuretic effect and enhance nephrotoxicity.Reduced efficacy of chlorthalidone, potential kidney issues.Blood pressure, renal function. medscape.com

Adverse Event Research and Risk Mitigation in Chlorthal Therapy

Electrolyte Derangements and Management Strategies

Electrolyte derangement is a commonly reported adverse effect of chlorthalidone (B1668885), resulting from increased diuresis and alterations in nephron physiology nih.gov. Chlorthalidone inhibits sodium and chloride reabsorption in the distal convoluted tubule by blocking the Na-Cl symporter, which increases the urinary excretion of these electrolytes and water nih.govdroracle.ai. This process also affects the excretion of other electrolytes, leading to potential imbalances nih.govdroracle.ai.

Hypokalemia and Related Complications

Hypokalemia (low potassium levels) is a significant concern with chlorthalidone treatment and is the most commonly reported electrolyte derangement nih.govdroracle.ai. The inhibition of sodium reabsorption in the distal tubule leads to increased sodium delivery to the collecting duct, promoting potassium secretion and subsequent loss in the urine droracle.ai.

Research indicates that chlorthalidone is associated with a higher risk of hypokalemia compared to hydrochlorothiazide (B1673439) droracle.ainih.govuspharmacist.com. A study reported that 6.3% of patients treated with chlorthalidone experienced hypokalemia, compared with 1.9% of patients treated with hydrochlorothiazide uspharmacist.com. The risk of hospitalization due to hypokalemia has been reported to be higher with chlorthalidone droracle.ai. This increased risk with chlorthalidone may be related to its longer half-life researchgate.net. Hypokalemia can increase the risk of cardiac arrhythmias, muscle weakness, and other complications droracle.ai.

Management strategies for hypokalemia in patients on chlorthalidone include regular monitoring of serum potassium levels, especially during the initial weeks of therapy and after dose adjustments nih.govdroracle.aidroracle.ai. Potassium supplementation or the co-administration of potassium-sparing diuretics may be required in some patients droracle.ai. Research suggests that potassium magnesium citrate (B86180) may be superior to potassium chloride in reversing metabolic side effects of chlorthalidone nih.gov. Dietary sodium restriction can also increase diuretic-induced potassium loss droracle.ai.

Hyponatremia and Hypochloremia

Chlorthalidone can also cause hyponatremia (low sodium levels) and hypochloremia (low chloride levels) uni.lunih.govdroracle.ai. The inhibition of the Na-Cl symporter in the distal convoluted tubule leads to increased sodium and chloride excretion nih.govdroracle.ai. Hyponatremia is a commonly reported adverse effect nih.gov.

Studies have indicated that chlorthalidone may be associated with a higher risk of hyponatremia compared to hydrochlorothiazide droracle.airesearchgate.net. Risk factors for hyponatremia include advanced age, female sex, low body mass index, and initiation of the drug during summer months researchgate.net. The longer half-life of chlorthalidone and a greater degree of sympathetic nerve activation leading to higher levels of circulating arginine vasopressin (AVP) may contribute to the increased risk of hyponatremia researchgate.net. Thiazide diuretics impair urinary dilution by inhibiting the Na+-Cl− cotransporter in the distal convoluted tubule researchgate.net.

Management of hyponatremia involves assessing hydration status and electrolyte levels medscape.com. Treatment strategies depend on the severity of hyponatremia and can include restricted free water intake and saline infusion nih.gov. For hypochloremia, replacement of electrolytes with chloride salts is an important mode of therapy medscape.com.

Hypomagnesemia and Hypercalcemia

Hypomagnesemia (low magnesium levels) can occur with chlorthalidone use as it can increase the urinary excretion of magnesium uni.lunih.govresearchgate.netpatientcareonline.com. Hypomagnesemia often accompanies hypokalemia and can make potassium replacement less effective if not corrected droracle.aiclevelandclinic.org.

Chlorthalidone can also lead to hypercalcemia (high calcium levels) uni.ludroracle.airesearchgate.netpatientcareonline.comscielo.br. This effect differs from loop diuretics, which typically cause hypocalcemia droracle.ai. The mechanism involves increased reabsorption of calcium in the distal convoluted tubule droracle.ai. While hypercalcemia can have various causes, medication, including thiazide diuretics, is one potential factor nih.gov.

Monitoring of magnesium and calcium levels is important in patients receiving chlorthalidone nih.gov. Management of hypomagnesemia involves magnesium replacement clevelandclinic.org. Management of hypercalcemia depends on its severity and underlying cause, and can include hydration and agents that inhibit bone resorption nih.gov.

Here is a summary of electrolyte derangements associated with chlorthalidone:

ElectrolyteCommon DerangementPotential ComplicationsManagement Strategies
PotassiumHypokalemiaCardiac arrhythmias, muscle weaknessMonitoring, Potassium supplementation, Potassium-sparing diuretics, Potassium magnesium citrate
SodiumHyponatremiaNeurologic symptoms (in severe cases)Fluid restriction, Saline infusion
ChlorideHypochloremiaOften associated with metabolic alkalosisReplacement with chloride salts
MagnesiumHypomagnesemiaCan impair potassium repletionMagnesium replacement
CalciumHypercalcemiaVaries with severity and causeHydration, Agents inhibiting bone resorption

Renal Function Alterations and Research

Chlorthalidone can influence renal function, and research has investigated its impact on kidney health, particularly in patients with chronic kidney disease (CKD) nih.govscielo.brthepermanentejournal.org.

Acute and Chronic Kidney Problems

Chlorthalidone use has been associated with alterations in renal function, including reversible increases in serum creatinine (B1669602) levels and acute kidney injury (AKI) nephjc.comnih.govresearchgate.net. In the Chlorthalidone in Chronic Kidney Disease (CLICK) trial, AKI occurred more frequently with chlorthalidone therapy than in the placebo group nephjc.comnih.gov. These episodes of AKI were often consistent with prerenal AKI and were reversible after chlorthalidone was withdrawn nih.gov.

While some older guidelines favored loop diuretics in moderate-to-severe CKD, recent studies have demonstrated the efficacy of thiazide-like diuretics, including chlorthalidone, in patients with advanced CKD thepermanentejournal.orgoup.com. However, the potential for adverse effects, including eGFR decline and electrolyte abnormalities, presents challenges for thiazide use in this population thepermanentejournal.org. Careful monitoring of kidney function is required when using chlorthalidone in patients with advanced CKD oup.com.

Impact on Estimated Glomerular Filtration Rate (eGFR)

Research has examined the impact of chlorthalidone on estimated glomerular filtration rate (eGFR), a key measure of kidney function kidney.org. Studies have shown that chlorthalidone treatment can be associated with a decrease in eGFR nephjc.comoup.comahajournals.org. In the CLICK trial, there was an accompanying decrease in eGFR with chlorthalidone nephjc.com. A study comparing chlorthalidone and hydrochlorothiazide in older adults found that chlorthalidone use was associated with a higher risk of eGFR decline of 30% or greater nih.govdocwirenews.com.

However, other research, such as the Diuretic Comparison Project (DCP), which compared chlorthalidone and hydrochlorothiazide in over 12,000 participants, found no significant disparity in renal outcomes, including a significant drop in eGFR or kidney failure requiring treatment, between the two treatment groups over an average of 3.9 years kidney.org. The total slope of eGFR change and the incidence of CKD were comparable, suggesting similar efficacy in preserving kidney function kidney.org. This suggests that while short-term changes in eGFR may be observed, the long-term impact on renal outcomes compared to other diuretics like hydrochlorothiazide might be similar kidney.org.

Here is a summary of research findings on renal function alterations:

Renal Function AspectResearch Findings
Acute Kidney ProblemsAssociated with reversible increases in serum creatinine and AKI; observed more frequently with chlorthalidone in studies like the CLICK trial. nephjc.comnih.govresearchgate.net
Chronic Kidney ProblemsEfficacy shown in advanced CKD, but potential for eGFR decline and electrolyte issues necessitates careful monitoring. thepermanentejournal.orgoup.com
Impact on eGFRCan be associated with a decrease in eGFR. nephjc.comoup.comahajournals.org Some studies show a higher risk of significant eGFR decline compared to hydrochlorothiazide. nih.govdocwirenews.com However, large comparative studies suggest no significant long-term disparity in renal outcomes or eGFR change compared to hydrochlorothiazide. kidney.org

Metabolic Effects and Associated Research

Chlorthalidone therapy has been associated with several metabolic alterations, which have been the subject of extensive research. These effects include changes in glucose, uric acid, and lipid metabolism. nih.govnih.govresearchgate.netpatsnap.commdpi.com

Hyperglycemia and New-Onset Diabetes Mellitus

Hyperglycemia and an increased risk of new-onset diabetes mellitus (NODM) are recognized metabolic adverse effects associated with chlorthalidone and other thiazide diuretics. nih.govmdpi.comahajournals.orgoatext.com Findings from the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) indicated a significantly higher four-year incidence of NODM among patients treated with chlorthalidone (11.6%) compared to other antihypertensive regimens (amlodipine 9.8%, lisinopril (B193118) 8.1%). ahajournals.org

The exact mechanisms underlying thiazide-induced hyperglycemia are not fully understood, but proposed pathways include thiazide-induced hypokalemia, which may lead to decreased insulin (B600854) secretion and/or reduced insulin sensitivity. oatext.com However, some studies, such as a subgroup analysis of the PEAR study, have not found a correlation between thiazide-induced changes in potassium and fasting blood glucose levels. oatext.com Genetic factors have also been explored, with a Genome Wide Association Study (GWAS) identifying the HMGCS2 locus as being associated with chlorthalidone-induced glucose increase in hypertensive patients. nih.govahajournals.org This suggests a potential genetic predisposition to this adverse effect. ahajournals.org While less common, chlorthalidone has also been implicated in precipitating hyperglycemic emergencies, such as diabetic ketoacidosis, particularly in susceptible individuals, although this phenomenon is not extensively documented in research. nih.govresearchgate.net

Hyperuricemia and Gout Precipitation

Chlorthalidone is known to cause hyperuricemia, defined as elevated serum uric acid levels, and can precipitate acute gout attacks. nih.govresearchgate.netpatsnap.comresearchgate.netaap.orgoup.comaafp.org This effect is attributed to the diuretic's impact on renal handling of uric acid, leading to increased reabsorption and decreased excretion in the kidneys. aap.orgoup.comresearchgate.net The increase in serum uric acid concentration can be observed within a few days of initiating treatment and appears to be dose-dependent, persisting with prolonged administration. oup.comaafp.org

Research comparing chlorthalidone with hydrochlorothiazide has shown that while the risk of developing hyperuricemia may be lower with hydrochlorothiazide, the risk of symptomatic gouty arthritis appears similar between the two agents. researchgate.netaafp.org Studies have also indicated that the risk of gout with usual doses of thiazides (less than 25 mg) is not increased, but it is associated with doses of 25 mg or greater. aafp.org

Hyperlipidemia

Hyperlipidemia, characterized by increased levels of cholesterol and triglycerides, has been reported as a potential metabolic adverse effect associated with the long-term use of chlorthalidone. nih.govpatsnap.com

Other Systemic Adverse Effects and Research

Beyond metabolic effects, research has also documented other systemic adverse reactions associated with chlorthalidone. nih.govnih.gov

Gastrointestinal Disturbances

Gastrointestinal adverse effects are among the reported reactions to chlorthalidone. These can include symptoms such as anorexia, gastritis, nausea, emesis (vomiting), cramping, loose stools, and constipation. nih.govresearchgate.nethealthline.com Research from the ALLHAT trial specifically investigated the risk of hospitalized and non-hospitalized gastrointestinal bleeding among participants receiving different antihypertensive medications, including chlorthalidone. The study found no statistically significant differences in the risk of either hospitalized or non-hospitalized GI bleeding among the chlorthalidone, amlodipine (B1666008), and lisinopril treatment arms during the trial follow-up period. nih.gov

Formulation and Pharmaceutical Research on Chlorthal

Solubility Enhancement Research

Poor aqueous solubility is a major hurdle for Chlorthalidone (B1668885), necessitating the investigation of various techniques to improve its dissolution characteristics. Research in this area has explored novel approaches such as nanoparticle formulations and cocrystallization.

Nanoparticle-based strategies have emerged as promising avenues for enhancing the solubility and dissolution rate of poorly water-soluble drugs like Chlorthalidone. These approaches typically involve reducing the particle size to the nanometer range, which increases the surface area available for dissolution.

Studies have explored the formulation of Chlorthalidone into nanoparticles using techniques such as anti-solvent precipitation combined with ultrasonication and freeze-drying. This method has been shown to produce nanoparticles with an average particle size of 342.5 nm and a polydispersibility index of 0.158. ijpsr.com Characterization using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) revealed a reduction in the crystallinity of Chlorthalidone within the nanoparticles, contributing to improved solubility and drug release. ijpsr.com Freeze-dried nanoparticles appeared spherical under Field Emission Scanning Electron Microscopy (FESEM), and exhibited a zeta potential of -15.5 mV. ijpsr.com In vitro dissolution studies using a dialysis bag demonstrated an improved dissolution rate for the nanoparticle formulation compared to the raw drug. ijpsr.com Accelerated stability studies also confirmed the stability of the developed nanoparticles. ijpsr.com

Another approach involves the use of nanogels and nanometrices. Sodium alginate-based nanogels formulated via a free radical polymerization technique have been investigated for enhancing Chlorthalidone solubility. researchgate.netnih.gov These nanogels showed a size of 189 ± 18.35 nm and a well-defined porous structure under scanning electron microscopy, which aids in drug effusion and diffusion. researchgate.netnih.gov The solubility enhancement factor observed with these nanogels indicated their potential for improving the solubility of hydrophobic drugs. researchgate.net

Solid self-microemulsifying drug delivery systems (S-SMEDDS) prepared by spray drying have also been explored to enhance the dissolution rate and permeability of Chlorthalidone. tandfonline.com Liquid SMEDDS, composed of Chlorthalidone, oleic acid, tween 20, and PEG 200, were spray-dried with an inert solid carrier. tandfonline.com The optimized S-SMEDDS showed a droplet size of 159.4 nm and a polydispersity index of 0.30. tandfonline.com Solid-state characterization confirmed the absence of crystalline Chlorthalidone in the S-SMEDDS, and in vitro dissolution studies showed a marked increase in the rate and extent of dissolution compared to plain Chlorthalidone and a marketed tablet. tandfonline.com

Here is a summary of data from nanoparticle formulation studies:

Formulation TypePreparation MethodParticle Size (nm)Polydispersibility Index (PDI)Zeta Potential (mV)Key FindingSource
NanoparticlesAnti-solvent precipitation, ultrasonication, freeze-drying342.50.158-15.5Improved solubility and dissolution rate ijpsr.com
Sodium Alginate NanogelsFree radical polymerization189 ± 18.35Not specifiedNot specifiedSolubility enhancement factor demonstrated researchgate.net
S-SMEDDSSpray drying liquid SMEDDS with solid carrier159.4 (droplet size)0.30-12.4Increased dissolution rate and permeability tandfonline.com

Cocrystallization is another strategy investigated to tailor the aqueous solubility of Chlorthalidone. This technique involves forming a crystalline structure composed of the drug molecule and a coformer molecule held together by non-covalent interactions.

A novel cocrystal of Chlorthalidone (CTD) with caffeine (B1668208) (CAF) has been successfully obtained using the slurry method with a 2:1 stoichiometric ratio of CTD to CAF. mdpi.compharmaexcipients.com Powder and single-crystal X-ray diffraction analysis confirmed the formation of the cocrystal, revealing a supramolecular arrangement where caffeine molecules are embedded within a 3D network of Chlorthalidone molecules. pharmaexcipients.com

Solubility studies demonstrated that the CTD-CAF cocrystal exhibited a higher solubility compared to pure Chlorthalidone. pharmaexcipients.commdpi.com The cocrystal solubility was approximately threefold higher than that of pure Chlorthalidone in both pH 1.2 and pH 6.8 dissolution media. pharmaexcipients.commdpi.com This solubility advantage was also reflected in a significant reduction in the dose/solubility ratio for the cocrystal compared to the drug alone. pharmaexcipients.commdpi.com

Dissolution experiments under non-sink conditions showed improved dissolution performance of the CTD-CAF cocrystal. pharmaexcipients.com However, the cocrystals showed a tendency to transform back to the less soluble Chlorthalidone form I. pharmaexcipients.com The presence of pre-dissolved polymers, such as HPMC 80–120 cPs, was found to inhibit this transformation and maintain supersaturation drug concentrations for an extended period. pharmaexcipients.com Under sink conditions, the CTD-CAF cocrystal induced faster and more complete Chlorthalidone dissolution in a pH-independent manner when compared to commercial Chlorthalidone tablets. pharmaexcipients.com

Here is a summary of solubility data for Chlorthalidone and its caffeine cocrystal:

CompoundMediumSolubility (mM)Solubility (mg/mL)Source
Pure ChlorthalidoneWater0.560.191 mdpi.com
Pure ChlorthalidonepH 1.2 HCl0.687 ± 0.005Not specified mdpi.com
Pure ChlorthalidonepH 6.8 PBS0.643 ± 0.007Not specified mdpi.com
CTD-CAF CocrystalpH 1.2Higher than pure CTDThreefold increase pharmaexcipients.commdpi.com
CTD-CAF CocrystalpH 6.8Higher than pure CTDThreefold increase pharmaexcipients.commdpi.com

Stability-Indicating Method Development for Pharmaceutical Analysis

The development of stability-indicating analytical methods is crucial for monitoring the quality and stability of Chlorthalidone in bulk form and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Stability-indicating RP-HPLC methods have been developed and validated for the determination of Chlorthalidone, both as a single component and in combination with other drugs like Benidipine and Amlodipine (B1666008). tbzmed.ac.irafjbs.comjocpr.comijpsr.com These methods are designed to accurately quantify Chlorthalidone in the presence of its degradation products, excipients, and co-administered drugs.

Method development typically involves optimizing chromatographic conditions, including the mobile phase composition, stationary phase (HPLC column), and detection wavelength, to achieve adequate separation of Chlorthalidone from potential impurities and degradation products. tbzmed.ac.irafjbs.comjocpr.comijpsr.com For instance, an RP-HPLC method for the simultaneous determination of Benidipine and Chlorthalidone used a mobile phase of methanol-0.1M dipotassium (B57713) hydrogen phosphate (B84403) buffer (40:60, v/v) and detection at 260 nm. tbzmed.ac.ir Another method for Nebivolol and Chlorthalidone employed a mobile phase of Acetonitrile: 0.01M KH2PO4 buffer pH 3 (OPA) (60:40 %v/v) with detection at 226 nm. afjbs.com A method for Chlorthalidone and Amlodipine utilized a gradient system with water (pH 3 adjusted with formic acid) and acetonitrile, detected at 365 nm. ijpsr.com

Validation of these methods is performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. tbzmed.ac.irafjbs.comijpsr.com Forced degradation studies are conducted by exposing Chlorthalidone samples to various stress conditions (acidic, alkaline, oxidative, thermal, photolytic, and humidity) to generate degradation products and demonstrate the method's ability to separate and quantify the intact drug in their presence. tbzmed.ac.irafjbs.comjocpr.compnrjournal.com Studies have shown that Chlorthalidone can be more susceptible to degradation under acidic conditions compared to oxidation, and less affected by alkaline conditions, heat, and light. pnrjournal.com

Here is a summary of validation parameters reported for some stability-indicating HPLC methods:

Method (Drugs)Linearity Range (µg/mL)Correlation Coefficient (R² or R)LOD (µg/mL)LOQ (µg/mL)Precision (%RSD)Accuracy (% Recovery)Source
Chlorthalidone (alone)5 - 250.9900.401.20Not specifiedNot specified pnrjournal.com
Benidipine and ChlorthalidoneChlorthalidone: 6.25 - 18.75Chlorthalidone: 0.9998Not specifiedNot specifiedChlorthalidone: 0.031Chlorthalidone: 99.60 - 99.63 tbzmed.ac.ir
Nebivolol and ChlorthalidoneChlorthalidone: 31.25 - 187.5Chlorthalidone: 0.9998Chlorthalidone: 0.1Chlorthalidone: 0.306Not specifiedNot specified afjbs.com
Chlorthalidone and Amlodipine50 - 150%Not specifiedNot specifiedNot specifiedNot specifiedChlorthalidone: 99.30 ijpsr.com

Bioavailability and Formulation Impact Studies

Chlorthalidone's classification as a BCS Class IV drug (low solubility, low permeability) directly impacts its oral bioavailability, which is reported to be around 64%. mdpi.comresearchgate.netfda.gov This highlights the need for formulation strategies that can improve both its solubility and permeability to enhance absorption and achieve optimal therapeutic effects.

Studies have investigated the impact of various formulation techniques on Chlorthalidone's bioavailability and dissolution profile. Co-processing with selected excipients has been explored to enhance the physicochemical properties of Chlorthalidone for improved tablet formulation efficiency. healthinformaticsjournal.com Preformulation studies, including solubility tests in various media, confirmed Chlorthalidone's pH-dependent solubility, with optimal performance in acidic environments. healthinformaticsjournal.com The moderate lipophilicity (log P of 1.9) also underscores the need for advanced formulation strategies. healthinformaticsjournal.com Formulations prepared with excipients like starch, sodium glycolate, xylitol, mannitol, and microcrystalline cellulose (B213188) showed varying micromeritic properties, with one formulation demonstrating optimal flowability and compressibility for tablet production. healthinformaticsjournal.com

Solid self-microemulsifying drug delivery systems (S-SMEDDS) have also shown promise in improving the oral absorption of Chlorthalidone. tandfonline.com Ex vivo intestinal permeability studies revealed significantly higher diffusion of Chlorthalidone from the S-SMEDDS formulation compared to a suspension of the plain drug. tandfonline.com This suggests that S-SMEDDS can enhance not only solubility and dissolution but also the permeability of Chlorthalidone across the intestinal membrane.

Studies on fixed-dose combinations, such as with Azilsartan medoxomil, have also acknowledged Chlorthalidone's BCS Class IV status. fda.gov While the total systemic exposure (AUC) of Chlorthalidone from the fixed-dose combination was found to be equivalent to that from separate tablets, the peak systemic exposure (Cmax) was observed to be higher, although deemed not clinically significant. fda.gov

The research indicates that strategic excipient selection and innovative formulation techniques are crucial for optimizing Chlorthalidone's bioavailability and ensuring better therapeutic outcomes. healthinformaticsjournal.com

Historical and Regulatory Landscape of Chlorthal

Historical Development and Approvals

Chlorthalidone (B1668885), a thiazide-like diuretic, was first patented in 1957 and introduced for medical use in 1960. wikipedia.org It received initial approval from the U.S. Food and Drug Administration (FDA) in 1960 under the brand name Hygroton, available in 25 mg and 50 mg strengths. patientcareonline.comdrugs.com This marked its entry into the pharmaceutical market as an oral treatment for hypertension. patientcareonline.com Although the Hygroton brand has been discontinued (B1498344), generic formulations of chlorthalidone remain widely accessible. drugs.com More recently, in May 2025, the FDA granted approval for a 12.5 mg chlorthalidone tablet (HemiClor), providing a lower-dose option for hypertension management. patientcareonline.compharmacytimes.comhcplive.combiospace.commedpath.com This approval aligns with current treatment recommendations that often suggest initiating therapy with a lower dose. drugs.compharmacytimes.comhcplive.commedpath.com

In contrast, chlorthal-dimethyl (B1668884), also known as DCPA or Dacthal, was first registered for use as a herbicide in the United States in 1958. acep.orgherts.ac.ukca.govwikipedia.org It was initially manufactured by Fermenta Plant Protection Company and sold under the trade name Dacthal. acep.org Production was discontinued by ISK Biosciences (formerly Fermenta) in 1998 but was later restarted by American Vanguard Corporation (AMVAC) in 2001. acep.orgwikipedia.org this compound-dimethyl is a selective benzoic acid herbicide used for pre-emergence control of annual grasses and certain broadleaved weeds in various crops, turf, and ornamentals. herts.ac.ukca.govwikipedia.orgpublications.gc.ca

Evolution of Treatment Guidelines and Recommendations

Treatment guidelines and recommendations for chlorthalidone have evolved over time, increasingly recognizing its efficacy in managing hypertension and preventing cardiovascular events. The 2017 ACC/AHA Guideline for the Prevention, Detection, Evaluation, and Management of High Blood Pressure in Adults, among other guidelines, recommends chlorthalidone as a preferred diuretic. patientcareonline.comdrugs.compharmacytimes.comhcplive.commedpath.com This preference is based on its prolonged half-life and demonstrated benefits in cardiovascular outcomes. patientcareonline.comdrugs.compharmacytimes.comhcplive.com Landmark clinical trials, such as ALLHAT and SHEP, have supported the use of chlorthalidone, often initiating treatment with a 12.5 mg dose, and have shown its effectiveness in reducing the risk of cardiovascular events. drugs.compharmacytimes.combiospace.commedpath.com Some recommendations suggest chlorthalidone over hydrochlorothiazide (B1673439) due to its greater effectiveness in lowering blood pressure and comparable toxicity. wikipedia.org

Regulatory and Public Health Assessments

The regulatory landscape for this compound-dimethyl (DCPA) has seen significant changes due to public health and environmental concerns. In the United States, DCPA was subject to re-evaluation under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). epa.govregulations.gov The U.S. Environmental Protection Agency (EPA) conducted a Reregistration Eligibility Decision (RED) for DCPA, concluding in 1998 that registered non-turf uses would not pose unreasonable adverse effects if label directions were followed. publications.gc.ca However, concerns regarding potential risks, particularly to human health and the environment, persisted and led to further assessments. acep.orgca.govpublications.gc.capublications.gc.caca.gov

In 2009, this compound-dimethyl was banned for use on crops in the European Union following an assessment of its effects on human health and the environment. herts.ac.ukwikipedia.orgeuropa.eu The assessment, involving rapporteur Member States and the European Food Safety Authority (EFSA), led to the decision not to include this compound-dimethyl as an active substance in Annex I to Directive 91/414/EEC. europa.eu Consequently, authorizations for plant protection products containing this compound-dimethyl were required to be withdrawn by March 2010. europa.eu

In Canada, a special review of pest control products containing this compound-dimethyl was initiated by the Pest Management Regulatory Agency (PMRA) in December 2013, based on the European Commission's 2009 decision. publications.gc.ca A key concern was the potential for leaching of a this compound-dimethyl transformation product into groundwater. publications.gc.ca

More recently, in August 2024, the U.S. EPA issued an emergency order to suspend all registrations and use of DCPA under FIFRA. acep.orgwikipedia.org This action was taken due to concerns regarding embryo-fetal toxicity, with the EPA citing potential irreversible lifelong health problems in babies exposed during pregnancy. acep.orgwikipedia.org Similarly, in October 2024, the Australian Pesticides and Veterinary Medicines Authority (APVMA) cancelled the registration and banned the use of all products containing this compound-dimethyl, deeming the risk of continued use unacceptable due to potential exposure risks, particularly to unborn babies. wikipedia.orgapvma.gov.au Public health assessments, such as those conducted by the Office of Environmental Health Hazard Assessment (OEHHA) in California, have also evaluated the toxicity of this compound-dimethyl and its degradates in groundwater. ca.govca.gov

Here is a summary of key regulatory actions for this compound-dimethyl:

RegionRegulatory BodyYear of DecisionOutcomePrimary Reason
European UnionEuropean Commission2009Banned for use on cropsEffects on human health and the environment. wikipedia.orgeuropa.eu
CanadaHealth Canada PMRA2013 (Initiated Review)Special review initiatedLeaching of transformation product into groundwater. publications.gc.ca
United StatesU.S. EPA2024Emergency Suspension of all registrations and useConcerns regarding embryo-fetal toxicity. acep.orgwikipedia.org
AustraliaAPVMA2024Cancelled registration and banned useUnacceptable risk of exposure, particularly to unborn babies. wikipedia.orgapvma.gov.au

Future Research Directions and Unanswered Questions

Q & A

Q. What validated spectrophotometric methods are available for quantifying Chlorthal in pharmaceutical formulations, and how are they optimized?

A UV/Vis spectrophotometric method using 1,2-naphthoquinone-4-sulfonate (NQS) as a derivatizing agent has been developed for this compound quantification in tablets. The method involves forming a red-colored CHL-NQS complex under alkaline conditions (pH 9.2) at 60°C, with maximum absorbance at 440.5 nm . Optimization includes testing reaction variables (temperature, pH, reagent volume) and validating linearity (2–12 µg/mL, r² > 0.994), accuracy (99.06–99.60% recovery), and precision (%RSD < 2%) .

Q. How is the stoichiometry of the CHL-NQS complex determined, and why is this critical for method validation?

The reaction stoichiometry (1:1 molar ratio) was confirmed via Job’s plot analysis, ensuring the derivatization process is reproducible and chemically stable. This step is essential for establishing reaction consistency and avoiding overestimation/underestimation of analyte concentration due to incomplete complex formation .

Q. What parameters are evaluated during analytical method validation for this compound quantification?

Key validation parameters include:

  • Linearity : Calibration curves with regression equations (e.g., y = 8.77x + 7.51) and correlation coefficients (r² > 0.994) .
  • Accuracy : Standard addition method at 80%, 100%, and 120% spiking levels, with % recovery within 99–100% .
  • Precision : Intra-day and inter-day %RSD values (<2%) assessed using triplicate samples .
  • Sensitivity : LOD (0.58 µg/mL) and LOQ (1.72 µg/mL) calculated via slope-standard deviation relationships .

Advanced Research Questions

Q. How can researchers address discrepancies in calibration curve linearity when analyzing this compound in complex matrices?

Non-linear behavior may arise from matrix interference or incomplete derivatization. To resolve this:

  • Use standard addition to correct for matrix effects .
  • Validate linearity with five replicates per concentration and statistical tests (e.g., ANOVA for residual analysis) .
  • Ensure reagent purity and consistent reaction conditions (e.g., pH 9.2 ± 0.2, temperature control ±1°C) .

Q. What experimental designs are recommended for assessing method robustness in this compound analysis?

Robustness is tested by deliberately varying independent parameters:

  • Reagent volume : ±20% deviation from optimal NQS volume (e.g., 0.8–1.2 mL) .
  • pH : ±0.2 units from pH 9.2 .
  • Temperature : 58–62°C during complex formation . Results are evaluated via %RSD (<2%) and recovery rates to confirm method resilience .

Q. How can researchers validate method specificity when excipients are present in tablet formulations?

Specificity is confirmed by:

  • Analyzing placebo tablets (without this compound) to verify no interference at 440.5 nm .
  • Comparing chromatographic profiles (e.g., HPLC) of pure this compound vs. tablet extracts to detect co-eluting peaks .
  • Conducting forced degradation studies (heat, light, pH stress) to ensure degradation products do not overlap with the analyte signal .

Q. What comparative advantages does the NQS-derivatization method offer over other analytical techniques for this compound?

  • Cost-effectiveness : Avoids expensive instrumentation (e.g., HPLC, LC-MS) .
  • Selectivity : NQS reacts specifically with primary amines, reducing interference from non-amine excipients .
  • Scalability : Suitable for high-throughput quality control in pharmaceutical labs . Limitations include lower sensitivity than LC-MS and potential interference from secondary amines .

Data Contradictions and Mitigation Strategies

Q. How should researchers reconcile conflicting LOD/LOQ values reported in different studies?

Variations in LOD/LOQ may stem from differences in instrumentation (e.g., spectrophotometer sensitivity) or matrix complexity. To standardize results:

  • Use ICH Q2(R1) guidelines for LOD/LOQ calculation: LOD = 3.3(SD/Slope), LOQ = 10(SD/Slope) .
  • Validate methods using certified reference materials (CRMs) or cross-check with LC-MS .

Q. Why might recovery rates exceed 100% in spiked samples, and how is this resolved?

Recovery >100% often indicates matrix-enhanced fluorescence or incomplete removal of interfering substances. Mitigation strategies include:

  • Diluting samples to reduce matrix effects .
  • Implementing background correction (e.g., blank subtraction) during spectrophotometric analysis .

Methodological Recommendations

  • For tablet analysis : Use sonication-assisted extraction in methanol to ensure complete this compound dissolution .
  • For long-term stability : Store CHL-NQS complexes at 4°C and analyze within 2 hours to prevent degradation .
  • For reproducibility : Adopt a nested experimental design to account for operator and equipment variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorthal
Reactant of Route 2
Chlorthal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.